2-Chloro-5,6,7-trifluorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,6,7-trifluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3NS/c8-7-12-3-1-2(9)4(10)5(11)6(3)13-7/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSPPDLEPLQAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)SC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 5,6,7 Trifluorobenzo D Thiazole and Its Precursors
Strategic Approaches to Fluorinated Thiophenol Derivatives as Key Intermediates
The cornerstone of synthesizing 2-Chloro-5,6,7-trifluorobenzo[d]thiazole is the preparation of its key precursor, 2-amino-3,4,5-trifluorothiophenol. The synthesis of this polyfluorinated aromatic thiophenol presents a significant challenge due to the specific substitution pattern. A plausible synthetic strategy commences from a readily available fluorinated aniline.
One rational approach involves the multi-step transformation of 3,4,5-trifluoroaniline (B67923). This can be conceptualized through the following theoretical pathway:
Diazotization and Thiolation: The synthesis could initiate with the diazotization of 3,4,5-trifluoroaniline, followed by a xanthate displacement (Leuckart thiophenol synthesis) or a related reaction to introduce the thiol group. Subsequent reduction of the resulting disulfide or xanthate would yield the corresponding thiophenol.
Ortho-Lithiation and Sulfenylation: An alternative strategy involves the directed ortho-metalation of a protected 3,4,5-trifluoroaniline derivative. The directing group would facilitate lithiation at the 2-position, followed by quenching with a sulfur electrophile (e.g., elemental sulfur or a disulfide) to introduce the thiol functionality. Deprotection would then afford the desired 2-amino-3,4,5-trifluorothiophenol.
The reactivity of the highly fluorinated ring must be carefully considered in each step, as the fluorine atoms significantly influence the electron density and regioselectivity of the reactions.
Cyclization Pathways for the Formation of the Benzo[d]thiazole Ring System
With the key intermediate, 2-amino-3,4,5-trifluorothiophenol, in hand, the subsequent step is the formation of the benzothiazole (B30560) ring system. This can be achieved through various cyclization strategies. indexcopernicus.comresearchgate.netorganic-chemistry.orgnih.gov
Halogenation and Specific Fluorination Strategies for the Benzothiazole Core
The direct synthesis of this compound from a pre-formed benzothiazole core is less common due to the challenges in controlling the regioselectivity of fluorination and chlorination on the benzene (B151609) ring. However, theoretical approaches could involve:
Electrophilic Fluorination: The use of modern electrophilic fluorinating agents, such as Selectfluor®, could potentially be employed on a suitable benzothiazole precursor. organic-chemistry.org However, directing the fluorination to the 5, 6, and 7-positions would require a substrate with appropriate activating and directing groups.
Nucleophilic Aromatic Substitution (SNAr): Starting from a highly chlorinated or otherwise activated benzothiazole, sequential nucleophilic substitution with fluoride (B91410) ions could be envisioned. This approach is often challenging due to the harsh conditions required and potential for side reactions.
Given the difficulties in post-cyclization fluorination, the more strategic approach is to start with the already fluorinated precursor, 2-amino-3,4,5-trifluorothiophenol.
The introduction of the chlorine atom at the 2-position is typically achieved after the formation of the benzothiazole ring. A common and effective method is the Sandmeyer reaction. nih.govrsc.orgnih.govorganic-chemistry.org This involves the diazotization of the 2-amino group of a 5,6,7-trifluorobenzo[d]thiazol-2-amine intermediate, followed by treatment with a copper(I) chloride catalyst.
A plausible synthetic sequence is outlined below:
Formation of 2-Amino-5,6,7-trifluorobenzothiazole: The cyclization of 2-amino-3,4,5-trifluorothiophenol with a cyanating agent, such as cyanogen (B1215507) bromide, would yield 2-amino-5,6,7-trifluorobenzothiazole. organic-chemistry.org
Diazotization and Sandmeyer Reaction: The resulting 2-aminobenzothiazole (B30445) derivative is then diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric acid). The subsequent addition of copper(I) chloride promotes the chloro-de-diazoniation, affording the target molecule, this compound. nih.govrsc.orgnih.govorganic-chemistry.org
Alternatively, a one-pot synthesis could be developed where the 2-aminothiophenol (B119425) is reacted with a phosgene (B1210022) equivalent, such as triphosgene, which could directly lead to the formation of the 2-chlorobenzothiazole. researchgate.net
Catalyst-Mediated Ring Closure Reactions for Benzothiazole Formation
The cyclization of 2-aminothiophenols to form benzothiazoles can be facilitated by a variety of catalysts, which can improve reaction rates and yields. indexcopernicus.comorganic-chemistry.orgacs.org
| Catalyst Type | Example | Reaction Conditions | Reference |
| Brønsted Acid | p-Toluene sulfonic acid (TsOH) | Reaction with β-diketones | organic-chemistry.orgacs.org |
| Lewis Acid | Samarium triflate | Reaction with aldehydes in aqueous media | organic-chemistry.org |
| Transition Metal | Copper(I) iodide (CuI) | Intramolecular cyclization of 2-haloanilides | organic-chemistry.org |
| Transition Metal | Palladium on carbon (Pd/C) | Ligand-free cyclization of o-iodothiobenzanilides | organic-chemistry.org |
| Heterogeneous | Amberlite IR-120 resin | Microwave-assisted synthesis with aldehydes | nih.gov |
For the synthesis of 2-amino-5,6,7-trifluorobenzothiazole, a catalyst could be employed in the reaction between 2-amino-3,4,5-trifluorothiophenol and a suitable C1-synthon. The choice of catalyst would depend on the specific reactant and desired reaction conditions, with a focus on compatibility with the highly fluorinated substrate.
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The optimization of reaction conditions is crucial for achieving high yields and purity, particularly for scalable synthesis. Key parameters to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For the cyclization step, solvents like ethanol, acetonitrile, or even aqueous media have been reported for benzothiazole synthesis. organic-chemistry.orgnih.gov
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used. Microwave irradiation has also been shown to accelerate benzothiazole formation. indexcopernicus.comnih.gov
Catalyst Loading: The amount of catalyst should be optimized to ensure efficient conversion without leading to side reactions or difficulties in purification.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
For the Sandmeyer reaction, careful control of temperature (typically low temperatures, e.g., 0-5 °C, for diazotization) and the rate of addition of reagents is critical to avoid the decomposition of the diazonium salt intermediate and maximize the yield of the chlorinated product. rsc.orgnih.govorganic-chemistry.org
Green Chemistry Principles and Sustainable Synthetic Routes for Fluorinated Benzothiazoles
The application of green chemistry principles is of growing importance in the synthesis of pharmaceuticals and fine chemicals. nih.govorganic-chemistry.orgresearchgate.netnih.govorgchemres.orgnih.govbohrium.comrsc.org For the synthesis of this compound, several strategies can be employed to enhance the sustainability of the process:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. nih.govbohrium.comnih.gov
Catalytic Methods: The use of catalysts, especially reusable heterogeneous catalysts, can reduce waste and improve atom economy. organic-chemistry.orgnih.gov
One-Pot Syntheses: Designing synthetic routes that combine multiple steps into a single pot reduces the need for intermediate purification and minimizes solvent usage and waste generation. nih.govrsc.orgnih.govepa.gov A one-pot synthesis of 2-chlorobenzothiazoles from 2-aminothiophenols is a highly desirable green approach.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. indexcopernicus.comnih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.
A sustainable route to this compound would ideally involve a catalytic, one-pot process using environmentally friendly solvents and reagents. For instance, a one-pot reaction of 2-amino-3,4,5-trifluorothiophenol with a non-toxic C1 source under catalytic conditions in a green solvent would represent a significant advancement in the sustainable production of this valuable compound.
Chemical Reactivity and Transformation Studies of 2 Chloro 5,6,7 Trifluorobenzo D Thiazole
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The electron-withdrawing nature of the trifluorinated benzene (B151609) ring and the thiazole (B1198619) moiety is expected to activate the C2-chloro group towards nucleophilic attack. Generally, such reactions are fundamental in the synthesis of diverse derivatives.
Amination and Amidation Reactions
The displacement of the chloro group by various amines or amides would lead to the corresponding 2-amino or 2-amido-5,6,7-trifluorobenzo[d]thiazole derivatives. These reactions are crucial for the synthesis of compounds with potential biological activity. However, no specific experimental protocols or data tables for the amination or amidation of 2-Chloro-5,6,7-trifluorobenzo[d]thiazole could be retrieved.
Cyanation and Azidation Reactions
The introduction of a cyano or azido (B1232118) group via nucleophilic substitution of the chloro atom would yield valuable synthetic intermediates. The resulting 2-cyano derivative could be further elaborated, and the 2-azido compound could participate in cycloaddition reactions. Unfortunately, specific research findings detailing these reactions for this compound are not available.
Palladium-Catalyzed Cross-Coupling Reactions of the Chloro Moiety
The chloro atom at the 2-position also presents an opportunity for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters
The Suzuki-Miyaura coupling is a versatile method for creating biaryl or aryl-heteroaryl linkages. The reaction of this compound with various boronic acids or esters would be expected to yield 2-aryl- or 2-heteroaryl-5,6,7-trifluorobenzo[d]thiazoles. Despite the widespread use of this reaction, specific conditions and outcomes for the Suzuki-Miyaura coupling of this particular substrate have not been reported in the available literature.
Sonogashira Cross-Coupling with Terminal Alkynes
The Sonogashira coupling allows for the introduction of an alkynyl moiety, a valuable functional group for further synthetic transformations. The reaction between this compound and a terminal alkyne would result in a 2-alkynyl-5,6,7-trifluorobenzo[d]thiazole. As with the other potential reactions, no specific experimental data for the Sonogashira coupling of this compound could be located in the searched scientific databases.
Heck Reactions with Alkenes
The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an aryl halide with an alkene. For this compound, this reaction would offer a direct method for introducing alkenyl substituents at the 2-position. While specific literature examples for this exact substrate are not prevalent, the general mechanism would involve the oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the 2-alkenyl-5,6,7-trifluorobenzo[d]thiazole product and regenerate the active catalyst. The reactivity in such a reaction would be influenced by the electronic nature of the alkene and the specific ligand and palladium source employed.
Table 1: Hypothetical Heck Reaction of this compound with a Generic Alkene
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 2-Styryl-5,6,7-trifluorobenzo[d]thiazole |
| 2 | Ethyl acrylate | Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | Ethyl 3-(5,6,7-trifluorobenzo[d]thiazol-2-yl)acrylate |
Note: This table is illustrative and based on general principles of the Heck reaction, as specific data for the title compound is not available.
Stille Coupling with Organotin Reagents
The Stille coupling provides a reliable method for the formation of C-C bonds by reacting an organohalide with an organotin compound, catalyzed by palladium. The coupling of this compound with various organostannanes would enable the introduction of a wide array of hydrocarbyl groups at the 2-position. The reaction is known for its tolerance of a broad range of functional groups. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination.
Negishi Coupling with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organohalide. This methodology is valued for the high reactivity and functional group tolerance of the organozinc species. The application of Negishi coupling to this compound would allow for the efficient formation of C-C bonds with alkyl, aryl, and vinyl zinc reagents. The successful implementation of this reaction would depend on the preparation of the requisite organozinc reagent and the selection of an appropriate catalyst system.
Buchwald-Hartwig Amination with Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a crucial linkage in many biologically active compounds. This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base. For this compound, this transformation would provide access to a diverse library of 2-amino-5,6,7-trifluorobenzo[d]thiazole derivatives. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphines often being the most effective.
Table 2: Representative Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 4-(5,6,7-Trifluorobenzo[d]thiazol-2-yl)morpholine |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | N-Phenyl-5,6,7-trifluorobenzo[d]thiazol-2-amine |
Note: This table is illustrative and based on general principles of the Buchwald-Hartwig amination, as specific data for the title compound is not available.
Directed Ortho Metalation (DoM) Strategies for Regioselective Functionalization
Directed Ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. In the context of this compound, the fluorine and nitrogen atoms could potentially act as directing groups. However, the strong electron-withdrawing nature of the fluorine atoms might disfavor the formation of an ortho-lithiated species. A more plausible approach could involve the initial substitution of the 2-chloro group with a suitable directing metalation group (DMG). For instance, conversion to a 2-amido or 2-alkoxy derivative could facilitate subsequent ortho-lithiation at the C4 position, allowing for the introduction of an electrophile at this site.
Electrophilic Aromatic Substitution (EAS) on the Benzo[d]thiazole Ring (if applicable)
The heavily fluorinated benzene ring in this compound is expected to be highly deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The strong electron-withdrawing nature of the three fluorine atoms significantly reduces the electron density of the aromatic ring, making it a poor nucleophile. Therefore, EAS reactions on the carbocyclic ring are considered unlikely to be a viable synthetic strategy for this particular substrate under standard conditions.
Transformations Involving the Thiazole Nitrogen Atom
The nitrogen atom in the thiazole ring of this compound is a potential site for chemical modification. Alkylation of the thiazole nitrogen would lead to the formation of quaternary thiazolium salts. These salts could serve as precursors for the generation of N-heterocyclic carbenes (NHCs), which are valuable ligands in organometallic catalysis. The reactivity of the nitrogen atom would be influenced by the electronic effects of the substituents on the benzothiazole (B30560) core.
Photochemical and Electrochemical Reaction Pathways of the Compound
Extensive searches of scientific literature and chemical databases have revealed no specific studies on the photochemical and electrochemical reaction pathways of this compound. Consequently, there are no available research findings, detailed reaction mechanisms, or data tables to report for this particular compound.
While general principles of photochemistry and electrochemistry of halogenated aromatic and heterocyclic compounds exist, applying these to this compound without specific experimental or computational data would be speculative and would not meet the required standards of scientific accuracy. The interplay of the chloro and trifluoro substituents on the benzothiazole ring system presents a unique case for which dedicated research is necessary to elucidate its behavior under photochemical and electrochemical conditions.
Future research in this area would be required to determine key parameters such as:
Photochemical Reactions: Quantum yields, primary photochemical processes (e.g., carbon-chlorine vs. carbon-fluorine bond cleavage), reaction products in various solvents, and the influence of sensitizers or quenchers.
Electrochemical Reactions: Redox potentials, the number of electrons transferred in reduction or oxidation steps, the nature of the electrode reactions (e.g., reversible or irreversible), and the products formed upon electrolysis.
Without such dedicated studies, a scientifically rigorous account of the photochemical and electrochemical reaction pathways of this compound cannot be provided.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 5,6,7 Trifluorobenzo D Thiazole and Its Molecular Architectures
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Elucidation and Fluorine Coupling Analysis (e.g., ¹⁹F, ¹H, ¹³C, ¹⁵N NMR)
Specific ¹⁹F, ¹H, ¹³C, and ¹⁵N NMR data for 2-Chloro-5,6,7-trifluorobenzo[d]thiazole, including chemical shifts and coupling constants, are not available in the reviewed literature. Such data would be crucial for the definitive structural assignment and for a detailed analysis of the through-bond and through-space interactions between the fluorine, hydrogen, carbon, and nitrogen nuclei within the molecule. In related fluorinated benzothiazole (B30560) derivatives, complex coupling patterns are often observed in ¹⁹F NMR spectra, providing valuable information about the electronic environment of the fluorine atoms.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Bond Characteristics
Experimentally obtained Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not reported in the available literature. These techniques would identify the characteristic vibrational frequencies associated with the various functional groups present in the molecule, such as the C-F, C-Cl, C=N, and C-S bonds, as well as the vibrations of the benzo[d]thiazole core. Theoretical calculations, often performed using Density Functional Theory (DFT), could complement experimental spectra by aiding in the assignment of vibrational modes.
High-Resolution Mass Spectrometry for Comprehensive Fragmentation Pattern Elucidation
While general fragmentation patterns for chlorinated and benzothiazole-containing compounds have been studied, a specific high-resolution mass spectrum and a detailed fragmentation analysis for this compound are not documented. High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern would offer valuable structural information by revealing the characteristic daughter ions formed upon ionization, which is instrumental in identifying unknown compounds and understanding bond stabilities.
Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Excited State Behavior
There is no available information on the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. These spectroscopic techniques are used to investigate the electronic transitions within a molecule. The absorption spectrum would reveal the wavelengths of light the compound absorbs, corresponding to the energy required to promote electrons to higher energy orbitals (e.g., π → π* transitions). If the compound is fluorescent, its emission spectrum would provide information about the energy released as light when the excited electrons return to the ground state, offering insights into its potential applications in materials science and as a fluorescent probe.
Theoretical and Computational Investigations of 2 Chloro 5,6,7 Trifluorobenzo D Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A comprehensive study would involve the calculation of these energies and the visualization of the orbital distributions to understand the regions of the molecule involved in electron donation and acceptance.
Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Chloro-5,6,7-trifluorobenzo[d]thiazole
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| This table is for illustrative purposes only, as no experimental or computational data has been found. |
Electrostatic Potential Surface Analysis for Predicting Reactivity Sites
An electrostatic potential (ESP) surface map would be invaluable for visualizing the charge distribution on the this compound molecule. This analysis helps in identifying electrophilic and nucleophilic sites, thereby predicting how the molecule would interact with other reagents. The electron-withdrawing effects of the fluorine and chlorine atoms are expected to significantly influence the ESP map.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification. Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹⁹F) and infrared (IR) vibrational frequencies would provide a theoretical spectroscopic profile of the molecule.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |
| ¹⁹F NMR Chemical Shifts (ppm) | Data not available | Data not available |
| Key IR Vibrational Frequencies (cm⁻¹) | Data not available | Data not available |
| This table is for illustrative purposes only, as no experimental or computational data has been found. |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Theoretical studies are instrumental in mapping out the pathways of chemical reactions. By locating and characterizing transition state structures, chemists can understand the energy barriers and intermediates involved in reactions of this compound. This would be particularly useful for predicting its behavior in synthetic applications.
Conformational Analysis and Energy Landscape Mapping
While the benzothiazole (B30560) core is rigid, conformational analysis could reveal the rotational barriers of any potential side chains or the flexibility of the molecule under different conditions. Mapping the potential energy surface would identify the most stable conformations of the molecule.
Molecular Dynamics Simulations for Solvent Interactions or Condensed Phase Behavior
To understand how this compound behaves in a real-world setting, molecular dynamics (MD) simulations would be necessary. These simulations can model the interactions between the molecule and various solvents, providing insights into its solubility and behavior in solution. Furthermore, MD can be used to study the properties of the compound in its condensed phase (liquid or solid).
Lack of Publicly Available Research Hinders Application Analysis of this compound in Materials Science
A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available research regarding the specific applications of the chemical compound this compound as a building block in advanced materials science. Despite the growing interest in fluorinated benzothiazole derivatives for organic electronics, this particular trifluorinated isomer does not appear in studies related to functional polymers, conjugated oligomers, or their applications in optoelectronic devices.
However, research in this area has predominantly focused on other isomers, particularly those derived from fluorinated 2,1,3-benzothiadiazole (a structural isomer of benzothiazole). While these studies demonstrate the profound impact of fluorine substitution on polymer and oligomer properties, the specific effects of the 5,6,7-trifluoro substitution pattern on the benzo[d]thiazole core have not been documented in the context of materials applications.
Consequently, there is no available data to populate the requested sections on its incorporation into polymer architectures or its use in developing oligomers and dendrimers for optoelectronics. The synthesis of poly(benzothiazole)s from this specific chloro-precursor, the influence of its unique fluorination pattern on material properties, and its performance in OLEDs, OPVs, or OFETs remain unexplored in the accessible scientific domain.
Until research is conducted and published on this compound, a detailed and scientifically accurate article on its specific role and applications in advanced materials science as outlined cannot be generated.
Applications of 2 Chloro 5,6,7 Trifluorobenzo D Thiazole As a Building Block in Advanced Materials Science
Role in the Design of Novel Chemical Sensors and Molecular Probes
The benzothiazole (B30560) core is a well-established fluorophore, and its derivatives are frequently employed in the development of fluorescent sensors and probes. While direct applications of 2-Chloro-5,6,7-trifluorobenzo[d]thiazole in sensing are not extensively documented, its structural features make it a highly promising candidate for this field. The reactive 2-chloro position allows for facile derivatization, enabling the attachment of specific recognition moieties (receptors) for analytes of interest.
A related compound, 2-chloro-5-fluorobenzo[d]thiazole, has been identified as a key intermediate for fluorescent probes chemshuttle.com. This suggests that the broader class of chloro-fluorobenzothiazoles is valuable for creating sensor molecules. The trifluorination in the 5,6, and 7 positions of this compound would further enhance its potential. The strong electron-withdrawing nature of the fluorine atoms can significantly modulate the electronic properties of the benzothiazole system, influencing its absorption and emission spectra. This modulation is crucial for designing probes that exhibit a distinct change in fluorescence upon binding to a target analyte, a mechanism often referred to as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
Furthermore, thiazole-containing structures, such as thiazolo[5,4-d]thiazoles, have been successfully incorporated into luminescent metal-organic frameworks (LMOFs) used for detecting environmental contaminants. These materials function as chemosensors with high sensitivity and selectivity uobasrah.edu.iq. The rigid and π-conjugated system of the benzothiazole core in this compound provides a solid foundation for constructing similar advanced sensor systems. The fluorine atoms can also enhance the photostability and quantum yield of the resulting fluorescent probes, leading to more robust and sensitive detection tools.
Application in Liquid Crystal Systems and Responsive Materials
The development of new liquid crystals (LCs) is driven by the need for materials with specific properties for display technologies and smart devices. Benzothiazole derivatives have been investigated as core units in liquid crystalline compounds due to their rigid, rod-like structure, which promotes the formation of mesophases sigmaaldrich.com. Although research specifically detailing the use of this compound in liquid crystal formulations is limited, its molecular architecture suggests significant potential.
Research on other chloro-substituted benzothiazole compounds has demonstrated their capacity to form liquid crystal phases, such as nematic and smectic phases sigmaaldrich.comsigmaaldrich.com. The properties of these liquid crystals are heavily influenced by the nature of the terminal groups attached to the benzothiazole core sigmaaldrich.com. The 2-chloro position on this compound serves as a convenient anchor point for attaching various terminal chains, which are known to influence the transition temperatures and the type of mesophase formed sigmaaldrich.com.
The introduction of multiple fluorine atoms can have a profound effect on the mesomorphic behavior. Fluorination is known to alter intermolecular interactions, such as dipole-dipole interactions and π-π stacking, which are critical for the formation and stability of liquid crystal phases. The strong electronegativity of fluorine can lead to specific molecular packing arrangements that may favor the formation of desirable LC phases. Furthermore, fluorination can impact the dielectric anisotropy and birefringence of the material, which are key parameters for display applications. The use of fluorinated moieties is a common strategy in the design of advanced liquid crystal materials for displays that require fast switching times and low power consumption sigmaaldrich.com. Therefore, this compound represents a valuable synthon for creating novel fluorinated liquid crystals with tailored properties for next-generation responsive materials and displays.
Impact of Fluorination on Material Stability and Performance
Fluorination is a highly effective strategy for enhancing the stability and performance of organic electronic materials, and the trifluorinated nature of this compound imparts several advantageous properties. The incorporation of fluorine atoms into the benzothiazole backbone has a significant impact on the electronic energy levels of the molecule.
One of the key effects of fluorination is the lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is due to the strong inductive effect of the highly electronegative fluorine atoms. Lowering the HOMO level generally leads to improved ambient stability and resistance to oxidation, which is a critical factor for the lifetime of organic electronic devices. In the context of organic photovoltaics, a deeper HOMO level can also lead to a higher open-circuit voltage, a key parameter for device efficiency chemshuttle.com.
Moreover, fluorination can influence the molecular packing in the solid state. The introduction of fluorine can lead to stronger intermolecular contacts and can affect the planarity of the molecular backbone chemshuttle.com. These changes in solid-state packing can, in turn, influence charge transport properties. Studies on fluorinated 2,1,3-benzothiadiazole derivatives have shown that while fluorination can lead to slightly larger slipping distances between molecules, it can also promote a higher degree of coplanarity, which is beneficial for electronic coupling chemshuttle.com.
Table of Properties: Fluorinated vs. Non-Fluorinated Benzothiadiazole Derivatives
| Property | Non-Fluorinated (DTBT) | Fluorinated (DTF2BT) | Impact of Fluorination |
|---|---|---|---|
| HOMO Energy Level | Higher | Lower | Improved oxidative stability |
| Optical Absorption | Weaker | Stronger | Enhanced light-harvesting |
| Intramolecular Contacts | Weaker (S-H, S-N) | Stronger (S-F) | Increased molecular planarity |
| Interplanar Distance | 3.41–3.44 Å | 3.44–3.46 Å | Nearly identical |
| Slipping Distance | 0.75–0.79 Å | 0.94–0.95 Å | Slightly larger |
Data derived from studies on 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) and its 5,6-difluoro derivative (DTF2BT), analogous systems to benzothiazoles. chemshuttle.com
Synthesis and Exploration of Structure Property Relationships in Derivatives and Analogues of 2 Chloro 5,6,7 Trifluorobenzo D Thiazole
Systematic Variation of Halogen Substituents (e.g., Bromo, Iodo) for Modified Reactivity
The reactivity of the 2-position on the benzo[d]thiazole ring is significantly influenced by the nature of the halogen substituent. In the case of 2-Chloro-5,6,7-trifluorobenzo[d]thiazole, the chloro group serves as a versatile handle for various chemical transformations. Systematically replacing the 2-chloro substituent with bromo or iodo groups is anticipated to modulate the reactivity, particularly in cross-coupling reactions.
The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, 2-Bromo-5,6,7-trifluorobenzo[d]thiazole and 2-Iodo-5,6,7-trifluorobenzo[d]thiazole would be expected to exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This is due to the lower bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. For instance, palladium-catalyzed C-C bond formation at the 2-position of a 2,4-dibromothiazole (B130268) has been shown to proceed selectively at the more reactive C2-Br bond. A similar trend would be expected for the 2-halo-5,6,7-trifluorobenzo[d]thiazole series.
Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often reversed (C-F > C-Cl > C-Br > C-I), contingent on the specific reaction conditions and the nature of the nucleophile. However, at the 2-position of the benzothiazole (B30560) ring, the high electron-withdrawing nature of the adjacent nitrogen atom and the fused polyfluorinated benzene (B151609) ring would still render the 2-chloro derivative highly susceptible to nucleophilic attack.
Table 1: Predicted Reactivity of 2-Halo-5,6,7-trifluorobenzo[d]thiazoles in Common Reactions
| Halogen at C2 | Relative Reactivity in Cross-Coupling | Relative Reactivity in SNAr |
| Chloro | Moderate | High |
| Bromo | High | Moderate |
| Iodo | Very High | Low |
Investigation of Different Fluorination Patterns on the Benzene Ring and their Electronic Effects
The presence and positioning of fluorine atoms on the benzene ring of the benzo[d]thiazole scaffold have profound electronic consequences. The three fluorine atoms at the 5, 6, and 7-positions in this compound exert a strong collective electron-withdrawing effect through induction (–I effect). This significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
Altering the fluorination pattern would systematically tune these electronic properties. For example, a monofluorinated analogue, such as 2-Chloro-6-fluorobenzo[d]thiazole, would exhibit a less pronounced lowering of its frontier molecular orbitals compared to the trifluorinated parent compound. Conversely, a perfluorinated benzene ring would lead to an even greater stabilization of the HOMO and LUMO.
These changes in electronic structure directly impact the material's optical and electrochemical properties. A lower LUMO level generally corresponds to a higher electron affinity, making the compound a better electron acceptor. The HOMO-LUMO energy gap (ΔE), which is a key determinant of the absorption and emission wavelengths, would also be modulated by the fluorination pattern. mdpi.com Computational studies on substituted benzothiazoles have shown that strongly electron-withdrawing groups, such as trifluoromethyl (CF3), can decrease the HOMO-LUMO gap, leading to a redshift in the absorption spectrum. mdpi.com A similar trend is expected with varying degrees of fluorination on the benzene ring. beilstein-journals.orgorganic-chemistry.org
Table 2: Predicted Electronic Effects of Different Fluorination Patterns on 2-Chlorobenzo[d]thiazole
| Compound | Number of Fluorine Substituents | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap (ΔE) |
| 2-Chlorobenzo[d]thiazole | 0 | High | High | Large |
| 2-Chloro-6-fluorobenzo[d]thiazole | 1 | Intermediate | Intermediate | Intermediate |
| 2-Chloro-5,7-difluorobenzo[d]thiazole | 2 | Low | Low | Small |
| This compound | 3 | Very Low | Very Low | Smaller |
Introduction of Diverse Functional Groups via Cross-Coupling and SNAr Reactions
The 2-chloro substituent on the 5,6,7-trifluorobenzo[d]thiazole ring serves as a key reaction site for introducing a wide array of functional groups, thereby enabling the synthesis of a diverse library of derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The this compound is expected to be a competent substrate for these transformations. For instance, Suzuki coupling with arylboronic acids would yield 2-aryl derivatives, while Sonogashira coupling with terminal alkynes would provide 2-alkynyl-substituted benzothiazoles. Buchwald-Hartwig amination would allow for the introduction of various amine functionalities at the 2-position. The efficiency of these reactions can be influenced by the choice of catalyst, ligand, and reaction conditions. researchgate.net
SNAr Reactions: The electron-deficient nature of the this compound ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the 2-chloro group. google.com This provides a straightforward and often metal-free route to a range of functionalized derivatives. For example, reaction with primary or secondary amines in the presence of a base would yield 2-amino-5,6,7-trifluorobenzo[d]thiazole derivatives. researchgate.net Similarly, reaction with sodium methoxide (B1231860) would produce the corresponding 2-methoxy derivative.
Table 3: Examples of Functional Group Introduction on the this compound Scaffold
| Reaction Type | Reagent | Resulting Functional Group at C2 |
| Suzuki Coupling | Arylboronic acid | Aryl |
| Sonogashira Coupling | Terminal alkyne | Alkynyl |
| Buchwald-Hartwig Amination | Amine | Amino |
| SNAr | Alcohol/Base | Alkoxy |
| SNAr | Thiol/Base | Thioether |
| SNAr | Azide | Azido (B1232118) |
Elucidation of Electronic and Steric Effects of Substituents on Derived Material Properties
The introduction of different functional groups at the 2-position of the 5,6,7-trifluorobenzo[d]thiazole core allows for the systematic investigation of both electronic and steric effects on the properties of the resulting materials.
Electronic Effects: The electronic nature of the substituent at the 2-position will significantly perturb the electronic structure of the entire molecule. nih.gov Electron-donating groups (EDGs), such as amino or alkoxy groups, will raise the HOMO energy level and may increase the HOMO-LUMO gap. Conversely, electron-withdrawing groups (EWGs), such as cyano or nitro groups, will lower the LUMO energy level and likely decrease the HOMO-LUMO gap. nih.gov These modifications can be used to tune the absorption and emission spectra, as well as the redox potentials of the derived materials, which is crucial for applications in organic electronics like OLEDs and organic photovoltaics. nih.gov
Steric Effects: The size and conformation of the substituent at the 2-position will introduce steric effects that can influence the solid-state packing and intermolecular interactions of the derived materials. Bulky substituents may disrupt π-π stacking, leading to changes in charge transport properties. mdpi.com However, carefully designed steric hindrance can also be used to prevent aggregation-caused quenching of fluorescence in the solid state, potentially leading to materials with high emission quantum yields.
By systematically varying the substituents and analyzing the resulting changes in photophysical and electrochemical properties, a comprehensive understanding of the structure-property relationships for this class of compounds can be established.
Table 4: Predicted Effects of Substituents at C2 on the Properties of 5,6,7-Trifluorobenzo[d]thiazole Derivatives
| Substituent at C2 | Electronic Effect | Predicted Impact on HOMO | Predicted Impact on LUMO | Predicted Impact on Solid-State Packing |
| -NH2 | Electron-donating | Increase | Minor change | Can facilitate hydrogen bonding |
| -OCH3 | Electron-donating | Increase | Minor change | Moderate steric hindrance |
| -Ph | π-donating/withdrawing | Variable | Variable | Significant steric hindrance, potential for π-stacking with aryl group |
| -CN | Electron-withdrawing | Minor change | Decrease | Minimal steric hindrance |
| -NO2 | Strongly electron-withdrawing | Minor change | Significant decrease | Can influence packing through dipole-dipole interactions |
Future Research Directions and Unexplored Potential of 2 Chloro 5,6,7 Trifluorobenzo D Thiazole
Development of Novel and More Efficient Synthetic Pathways
The synthesis of specifically substituted benzothiazoles, particularly those with multiple fluorine atoms, can present considerable challenges, often leading to mixtures of regioisomers. nih.gov Current synthetic strategies for benzothiazoles encompass a variety of methods, including the cyclization of 2-aminothiophenols with various reagents. researchgate.net However, the precise and high-yielding synthesis of 2-Chloro-5,6,7-trifluorobenzo[d]thiazole likely requires dedicated methodological development.
Future research in this area should focus on:
Regioselective Fluorination: Investigating novel fluorinating agents and conditions to control the placement of fluorine atoms on the benzene (B151609) ring during the synthesis of the precursors.
Advanced Cyclization Methods: Exploring modern catalytic systems, such as transition-metal-catalyzed or photoredox-catalyzed reactions, to facilitate the efficient cyclization of highly fluorinated precursors under mild conditions. researchgate.net This could improve yields and reduce the formation of byproducts.
Flow Chemistry: Utilizing microreactor technology to enhance reaction control, improve safety for potentially hazardous reactions, and enable scalable synthesis.
A comparative look at existing and potential synthetic approaches is summarized below:
| Synthetic Aspect | Current Approaches for Benzothiazoles | Future Directions for this compound |
| Key Reaction | Jacobsen cyclization of thiobenzanilides. nih.gov | Development of modified cyclization protocols for highly fluorinated substrates. nih.gov |
| Catalysis | Use of DBU, DBN, or hydrosilanes. researchgate.net | Exploration of transition-metal or photocatalysts for enhanced efficiency. researchgate.net |
| Process Technology | Traditional batch processing. | Implementation of continuous flow synthesis for better control and scalability. |
Exploration of Advanced Applications in Emerging Technologies
The inherent properties of fluorinated benzothiazoles suggest a wide array of potential applications for this compound in cutting-edge technologies. The combination of the electron-withdrawing nature of the fluorine atoms and the benzothiazole (B30560) scaffold can lead to unique electronic and photophysical properties.
Organic Electronics: Fluorinated benzothiazoles have been utilized as electron-acceptor units in the creation of low bandgap polymers for photovoltaic applications. rsc.org The trifluorinated pattern in this compound could be exploited to develop new organic semiconductors for transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Fluorine substitution is a well-established strategy to enhance the biological activity of therapeutic agents. nih.govrsc.org For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity. nih.gov Future work could involve using this compound as a building block for novel anticancer agents, kinase inhibitors, or probes for PET imaging, leveraging the role of fluorine in modulating drug-target interactions and metabolic stability. nih.gov
Sensor Technology: The benzothiazole nucleus is a component of various biosensors. nih.gov The specific substitution pattern of the target compound could be harnessed to design highly selective and sensitive fluorescent or electrochemical sensors for detecting specific analytes.
| Potential Application Area | Enabling Properties of Fluorinated Benzothiazoles | Specific Research Focus for this compound |
| Organic Photovoltaics | Electron-accepting character, low bandgap polymers. rsc.org | Synthesis of D-A copolymers for bulk heterojunction solar cells. rsc.org |
| Anticancer Agents | Induction of Cytochrome P450 CYP1A1, cytotoxicity in cancer cells. nih.gov | Derivatization to create novel compounds for screening against various cancer cell lines. |
| PET Imaging | Ability to incorporate 18F isotope. nih.gov | Development of 18F-labeled radioligands for imaging neurodegenerative diseases. nih.gov |
Integration with Supramolecular Chemistry and Self-Assembly Principles
The study of how molecules spontaneously organize into larger, ordered structures is a rapidly expanding field. Benzothiazole derivatives have been shown to self-assemble into fascinating supramolecular architectures, such as fluorescent nanofibers and nanobelts, driven by intermolecular forces like π–π stacking and hydrogen bonding. chemrxiv.orgmdpi.comrsc.org
The highly fluorinated nature of this compound introduces the possibility of exploiting fluorine-specific non-covalent interactions, such as fluorous-fluorous interactions and orthogonal multipolar C–F···X interactions. These forces can be used to direct the self-assembly process with high precision.
Future research should aim to:
Control Supramolecular Morphology: Investigate how solvent, concentration, and temperature influence the self-assembly of the compound and its derivatives to form structures like nanospheres, fibers, or belts. mdpi.comrsc.org
Develop "Smart" Materials: Design stimuli-responsive materials where the supramolecular structure, and thus the material's properties (e.g., fluorescence), can be altered by external triggers like light, pH, or temperature.
Fabricate Functional Nanostructures: Utilize the self-assembly of this compound to create templates for nanomaterials with applications in areas such as cell imaging and nonlinear optics. chemrxiv.orgmdpi.com
Predictive Modeling for Rational Design of New Materials
Computational chemistry provides powerful tools for predicting the properties of molecules and materials before their synthesis, saving significant time and resources. Density Functional Theory (DFT) and other modeling techniques can be employed to understand the electronic structure, reactivity, and interaction potential of this compound. researchgate.net
Key areas for predictive modeling include:
Structure-Property Relationships: Using computational methods to correlate the substitution pattern on the benzothiazole core with its electronic properties, such as the HOMO/LUMO energy levels, which are crucial for applications in organic electronics. rsc.org
Simulating Self-Assembly: Employing molecular dynamics simulations to model the aggregation behavior of the molecule in different environments, providing insights into the forces driving self-assembly and predicting the resulting supramolecular structures. nih.gov
Virtual Screening: In the context of drug discovery, computational docking studies can predict the binding affinity of derivatives of this compound to specific protein targets, guiding the synthesis of the most promising candidates. nih.gov
| Modeling Technique | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), absorption spectra. researchgate.net | Design of organic semiconductors and dyes. |
| Molecular Dynamics (MD) | Aggregation behavior, self-assembly pathways. nih.gov | Understanding and controlling supramolecular structure formation. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on molecular descriptors. | Rational design of new therapeutic agents. |
Q & A
Q. Basic Research Focus
Q. Advanced Application :
- Dynamic NMR can probe rotational barriers in substituted derivatives, revealing steric hindrance effects .
What strategies improve the yield of coupling reactions involving this compound?
Q. Advanced Research Focus
- Catalytic Systems : Use Pd(PPh₃)₄ with Buchwald-Hartwig conditions for C–N coupling. Additives like Cs₂CO₃ enhance deprotonation.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states.
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours while maintaining >85% yield .
How can computational modeling guide the design of this compound-based inhibitors?
Q. Advanced Research Focus
- Molecular Docking : Predict binding affinity to biological targets (e.g., kinases or proteases).
- QSAR Studies : Correlate substituent electronegativity (Cl/F) with inhibitory potency.
- ADMET Prediction : Assess pharmacokinetic properties (e.g., logP = 2.8 suggests moderate blood-brain barrier penetration) .
What are the challenges in scaling up the synthesis of this compound?
Q. Advanced Research Focus
- Purification : Crystallization from ethanol/water mixtures removes byproducts (e.g., dihalogenated impurities).
- Safety : Exothermic fluorination requires temperature-controlled reactors.
- Waste Management : Neutralize acidic byproducts (HCl/HF) with CaCO₃ before disposal .
How do structural modifications at the 2-position influence biological activity?
Advanced Research Focus
Replacing chlorine with:
- Amino groups : Enhances solubility (logP decreases by ~1.5) but reduces antimicrobial efficacy.
- Thiols : Increases reactivity with cysteine residues in enzymes (IC₅₀ improves 10-fold for protease inhibition).
- Heterocycles : Pyridine or triazole substituents enable π-stacking interactions in DNA intercalation assays .
What analytical methods detect degradation products of this compound under physiological conditions?
Q. Advanced Research Focus
- LC-MS/MS : Identifies hydrolyzed products (e.g., 5,6,7-trifluorobenzo[d]thiazole-2-ol) in simulated gastric fluid.
- TGA/DSC : Measures thermal stability (decomposition onset at 220°C).
- EPR Spectroscopy : Detects radical intermediates during photodegradation .
How do solvent effects influence the electrochemical behavior of this compound?
Q. Advanced Research Focus
- In acetonitrile , the compound exhibits a reversible reduction peak at -1.2 V (vs. Ag/AgCl) due to electron-withdrawing F/Cl groups.
- Protic solvents (e.g., methanol) stabilize radical anions, shifting reduction potentials by +0.3 V.
- Cyclic Voltammetry : Correlates HOMO/LUMO gaps (calculated via DFT) with redox activity .
What mechanistic insights explain the compound’s regioselectivity in cross-coupling reactions?
Q. Advanced Research Focus
- Transmetalation Barriers : Pd(0) intermediates favor coupling at the 2-position due to lower steric hindrance.
- Halogen Bonding : The C–Cl bond’s polarizability directs electrophilic attacks to adjacent positions.
- In situ IR Spectroscopy : Monitors C–Cl bond cleavage during Suzuki-Miyaura reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
